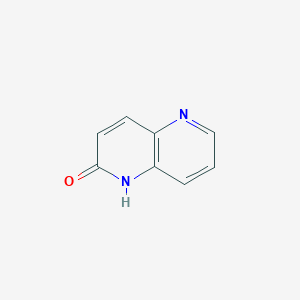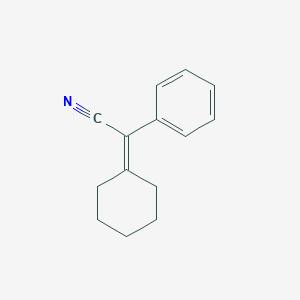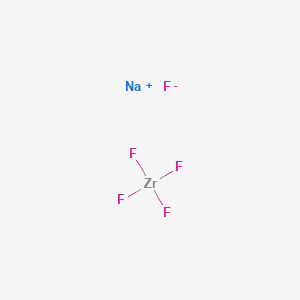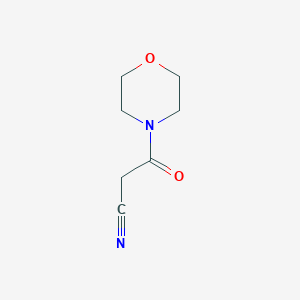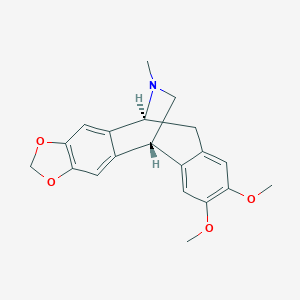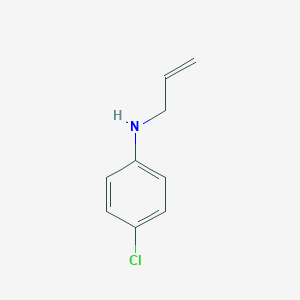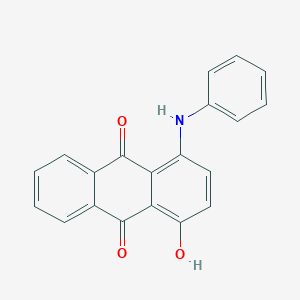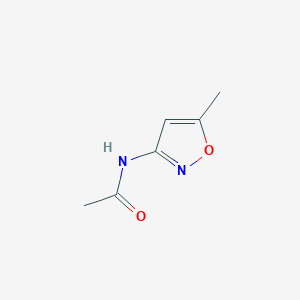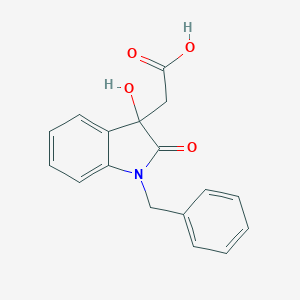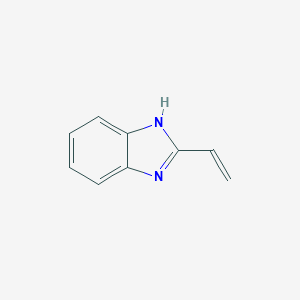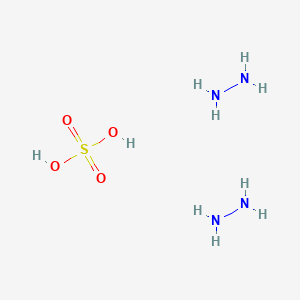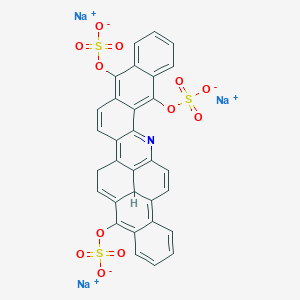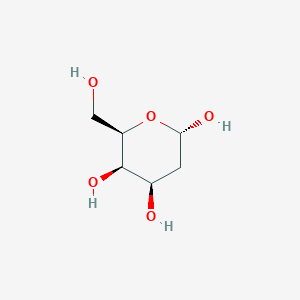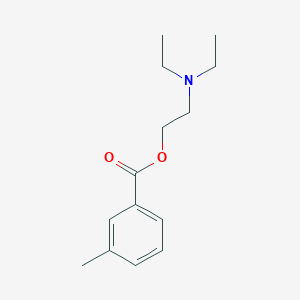
2-(Diethylamino)ethyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)ethyl 3-methylbenzoate, also known as procaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn, who was searching for a safer alternative to cocaine. Procaine has since become a widely used anesthetic due to its low toxicity and effectiveness in blocking pain signals.
Mechanism Of Action
Procaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the nerve cells, which prevents the cells from generating action potentials. This leads to a loss of sensation in the affected area.
Biochemical And Physiological Effects
Procaine has a number of biochemical and physiological effects on the body. It can cause vasodilation, which increases blood flow to the affected area and can help to reduce inflammation. It can also decrease the release of neurotransmitters such as acetylcholine, which can contribute to its anesthetic effects.
Advantages And Limitations For Lab Experiments
Procaine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. It also has low toxicity and a well-established safety profile, which makes it a good choice for use in animal studies.
However, there are also limitations to the use of 2-(Diethylamino)ethyl 3-methylbenzoate in the laboratory. Its effects are relatively short-lived, which can make it difficult to use for longer-term studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate. One area of interest is the development of new local anesthetics that are more effective and longer-lasting than 2-(Diethylamino)ethyl 3-methylbenzoate. Another area of research is the investigation of the mechanisms of action of 2-(Diethylamino)ethyl 3-methylbenzoate and other local anesthetics, which could lead to the development of new treatments for pain and other conditions.
In addition, there is interest in exploring the use of 2-(Diethylamino)ethyl 3-methylbenzoate in combination with other drugs for the treatment of various diseases. For example, it has been suggested that 2-(Diethylamino)ethyl 3-methylbenzoate could be used in combination with chemotherapy drugs to reduce the side effects of these drugs on the nervous system.
Conclusion
2-(Diethylamino)ethyl 3-methylbenzoate, or 2-(Diethylamino)ethyl 3-methylbenzoate, is a widely used local anesthetic that has been extensively studied for its potential applications in scientific research. It works by blocking the transmission of nerve impulses in the body, and has a number of biochemical and physiological effects. While there are limitations to its use in the laboratory, there are also many potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate and its applications in medicine.
Synthesis Methods
Procaine is synthesized through a reaction between para-toluidine and diethylaminoethanol, which forms 2-(Diethylamino)ethyl 3-methylbenzoate. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.
Scientific Research Applications
Procaine has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of pain and anesthesia, as well as for investigating the effects of local anesthetics on nerve function. Procaine has also been used in studies of drug metabolism and drug interactions.
properties
CAS RN |
10367-88-1 |
|---|---|
Product Name |
2-(Diethylamino)ethyl 3-methylbenzoate |
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-methylbenzoate |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
NHHMPVPZDJSKJU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |
synonyms |
3-Methyl-benzoic acid, 2-diethylaminoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



